![molecular formula C21H21N3O2S B2959690 2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 942034-32-4](/img/structure/B2959690.png)

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

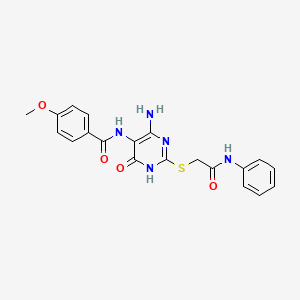

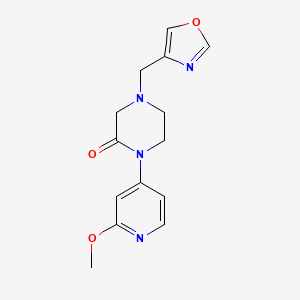

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO), which is involved in several cellular processes.

Wissenschaftliche Forschungsanwendungen

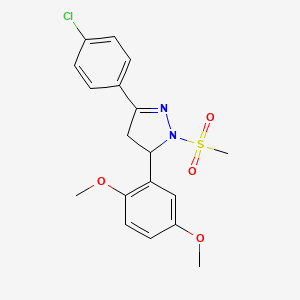

Computational and Pharmacological Evaluation of Novel Derivatives

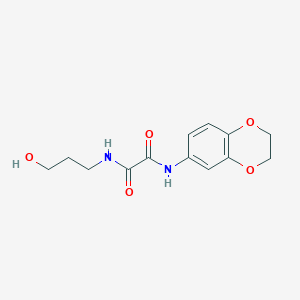

A study focused on the computational and pharmacological potentials of novel derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives were investigated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), showing varied affinities and biological activities (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Another study presented the synthesis and characterization of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

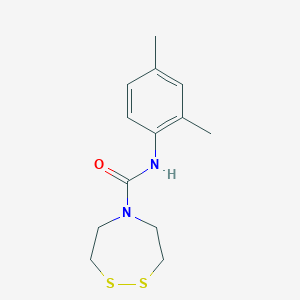

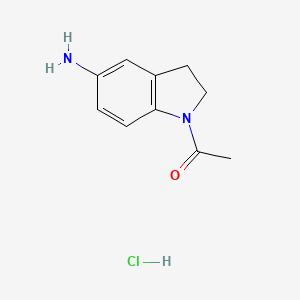

Antimicrobial Evaluation of Novel Derivatives

Research on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety indicated promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Darwish et al., 2014).

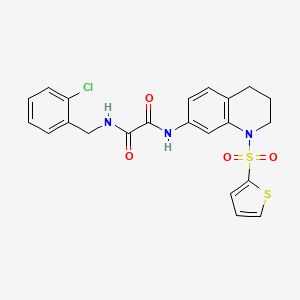

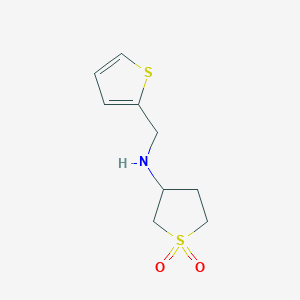

Molecular Docking and Cytotoxicity Studies

A study on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, with certain derivatives displaying significant activity against various bacterial strains and moderate anti-enzymatic potential. Computational docking helped identify active binding sites correlating with bioactivity data (Siddiqui et al., 2014).

Anticancer Evaluation of Oxazole Derivatives

The anticancer activities of 4-arylsulfonyl-1,3-oxazoles were evaluated against a panel of cancer cell lines, identifying compounds with significant cytostatic and antiproliferative activities against specific cancer types. This research opens pathways for further studies on 4-arylsulfonyl-1,3-derivatives oxazole with antitumor activity (Zyabrev et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have been found to target a series of highly conserved proteins responsible for cell division, membrane constriction during division, and biosynthesis of peptidoglycan . The filamentous temperature-sensitive protein Z (FtsZ) is one such target protein with proven efficacy .

Mode of Action

For instance, it might undergo nucleophilic substitution or free radical reactions at the benzylic position .

Biochemical Pathways

Given its potential target (ftsz), it can be inferred that it might affect the cell division process and the biosynthesis of peptidoglycan . These processes are crucial for bacterial growth and survival, suggesting that the compound might have antimicrobial properties.

Result of Action

If the compound indeed targets ftsz and affects cell division and peptidoglycan biosynthesis, it could potentially inhibit bacterial growth and survival .

Eigenschaften

IUPAC Name |

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-8-9-17(12-16(14)3)24-11-10-22-20(21(24)26)27-13-19(25)23-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQVZSWNFSEREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2959610.png)

![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2959614.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)